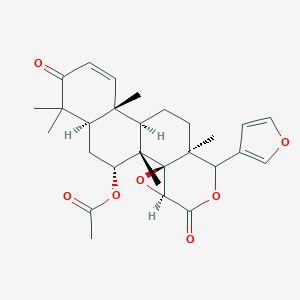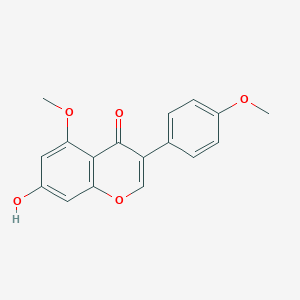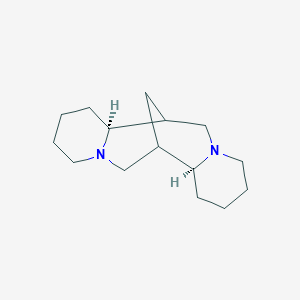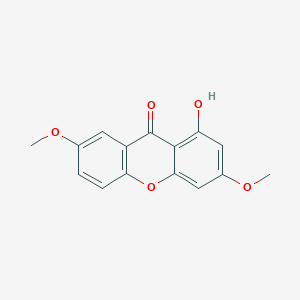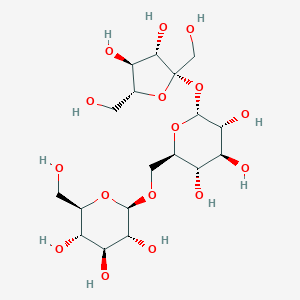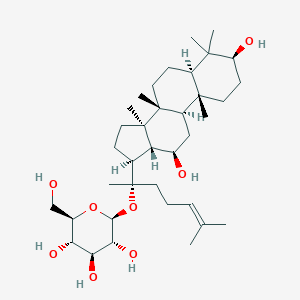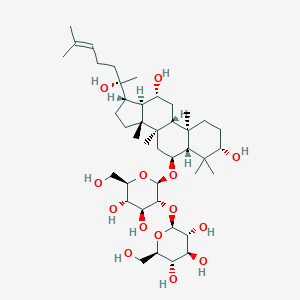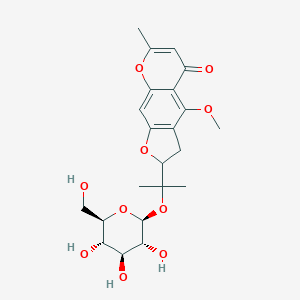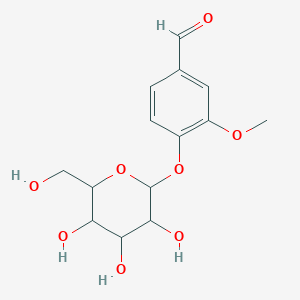
グアイヤベリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
グアイヤベリンは、自然界に存在するフラボノイド配糖体であり、具体的にはケルセチンの3-O-アラビノシドです。 この化合物は、特に抗菌作用と抗酸化作用による潜在的な健康上の利点から注目を集めています .
科学的研究の応用
作用機序
グアイヤベリンは、主に細菌細胞膜との相互作用を通じてその効果を発揮します。 細胞膜の完全性を破壊し、酸の産生を阻害することにより、ミュータンス菌の増殖を阻害し、これは歯垢の形成に不可欠です . さらに、その抗酸化作用は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力に起因しています .
類似の化合物:
ケルセチン: グアイヤベリンのアグリコン型であり、抗酸化作用と抗炎症作用で知られています。
アビクラリン: 同様の抗菌作用と抗酸化作用を示す別のケルセチン配糖体.
イソケルシトリン: 糖部分としてグルコースを持つケルセチン配糖体であり、同様の生物活性を持っています.
グアイヤベリンの独自性: グアイヤベリンの独自性は、その特異的な糖部分であるアラビノースにあります。これは、他のケルセチン配糖体と比較して、溶解性、バイオアベイラビリティ、および特定の生物活性に影響を与える可能性があります .
生化学分析
Biochemical Properties
Guaijaverin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including aldose reductase, dipeptidyl peptidase-4, and hydroxysteroid 11-beta dehydrogenase 1 . These interactions are primarily inhibitory, which contributes to its potential therapeutic effects, such as anti-diabetic properties. Guaijaverin’s interaction with aldose reductase, for instance, helps in reducing the formation of sorbitol, a sugar alcohol that can accumulate and cause cellular damage in diabetic patients .
Cellular Effects
Guaijaverin exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of Streptococcus mutans, a bacterium implicated in dental caries . This inhibition is achieved through the reduction of acid production, cell-surface hydrophobicity, and sucrose-dependent adherence and aggregation . Additionally, guaijaverin influences cell signaling pathways and gene expression, contributing to its anti-inflammatory and antioxidant effects .
Molecular Mechanism
At the molecular level, guaijaverin exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, guaijaverin’s binding to aldose reductase inhibits the enzyme’s activity, reducing the conversion of glucose to sorbitol . This inhibition helps in managing diabetic complications. Furthermore, guaijaverin’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guaijaverin have been observed to change over time. The compound is stable under heat and acidic conditions but is partially labile under alkaline conditions . Long-term studies have shown that guaijaverin maintains its antimicrobial activity over extended periods, making it a potential candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of guaijaverin vary with different dosages in animal models. At lower doses, guaijaverin exhibits significant therapeutic effects, such as improved pancreatic islet function and hepatocyte morphology in diabetic mice . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
Guaijaverin is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and dipeptidyl peptidase-4, influencing metabolic flux and metabolite levels . These interactions contribute to its anti-diabetic and antioxidant effects, highlighting its potential in managing metabolic disorders .
Transport and Distribution
Within cells and tissues, guaijaverin is transported and distributed through specific transporters and binding proteins. Its distribution is influenced by its interactions with cell-surface hydrophobicity and adherence properties . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
Guaijaverin’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, optimizing its therapeutic effects .
準備方法
合成経路と反応条件: グアイヤベリンは、バイオオートグラフィー誘導クロマトグラフィー分別法によって、グァバの葉から単離できます。 このプロセスには、メタノールによる葉の抽出と、グアイヤベリンを得るためのクロマトグラフィー分離が含まれます .
工業生産方法: グアイヤベリンの工業生産は、広く文書化されていません。 自然源からの抽出は、依然として主要な方法です。 このプロセスには、メタノールなどの溶媒を用いた大規模抽出と、クロマトグラフィー法による精製が含まれます .
反応の種類:
酸化: グアイヤベリンは、特にフラボノイド構造に存在するヒドロキシル基で酸化反応を起こす可能性があります。
還元: 還元反応は、フラボノイド骨格のカルボニル基を標的とすることができます。
置換: 置換反応は、ヒドロキシル基で起こり、さまざまな誘導体の形成につながります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を酸性条件下で使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。
置換: アシルクロリドやハロゲン化アルキルなどの試薬を塩基性条件下で使用します。
生成される主要な生成物:
酸化: キノンまたはその他の酸化された誘導体の形成。
還元: 還元されたフラボノイド誘導体の形成。
置換: アシル化またはアルキル化されたフラボノイド誘導体の形成。
4. 科学研究への応用
類似化合物との比較
Quercetin: The aglycone form of guaijaverin, known for its antioxidant and anti-inflammatory properties.
Avicularin: Another quercetin glycoside with similar antimicrobial and antioxidant activities.
Isoquercitrin: A quercetin glycoside with glucose as the sugar moiety, exhibiting similar biological activities.
Uniqueness of Guaijaverin: Guaijaverin’s uniqueness lies in its specific sugar moiety, arabinose, which may influence its solubility, bioavailability, and specific biological activities compared to other quercetin glycosides .
特性
CAS番号 |
22255-13-6 |
|---|---|
分子式 |
C20H18O11 |
分子量 |
434.3 g/mol |
IUPAC名 |
3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |
InChIキー |
BDCDNTVZSILEOY-BQCJVYABSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
異性体SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
melting_point |
239 °C |
Key on ui other cas no. |
22255-13-6 30370-87-7 |
物理的記述 |
Solid |
関連するCAS |
5041-68-9 |
同義語 |
Quercetin-3-arabinopyranoside; 3',4',5,7-Tetrahydroxyflavone 3-O-α-L-arabinoside; Foeniculin (glycoside) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What natural sources are rich in Guaiaverin?
A1: Guaiaverin has been identified in various plant sources. The provided research articles highlight its presence in:
- Dried apple cultivars: [] Several apple cultivars, including 'Angold', 'Artiga', 'Golden Delicious', 'Meteor', and 'Topaz', were found to contain Guaiaverin.
- Zizyphus jujuba leaves (ZJL): [] ZJL extract exhibited anti-inflammatory activity, and Guaiaverin was identified as one of the bioactive compounds present.
- Geum aleppicum and Sibbaldianthe bifurca herbs: [] These herbs, traditionally used to treat diabetes, were found to contain Guaiaverin among other bioactive compounds.
Q2: What analytical techniques are commonly used to identify and quantify Guaiaverin in plant extracts?
A2: The research articles showcase the use of sophisticated analytical techniques for Guaiaverin analysis:
- High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array and Electrospray Ionization Triple Quadrupole Mass Spectrometric Detection (HPLC-PDA-ESI-tQ-MS/MS): [] This powerful hyphenated technique allows for the separation, identification, and quantification of Guaiaverin within complex plant extracts.
- Ultra-High Performance Liquid Chromatography coupled with Time-of-Flight High-Resolution Mass Spectrometry (UHPLC/TOFHRMS): [] This technique provides high sensitivity and resolution for identifying and quantifying Guaiaverin and other compounds in complex mixtures like plant extracts.
Q3: Has Guaiaverin demonstrated any promising biological activities in research studies?
A3: While further research is ongoing, some studies suggest potential bioactivities:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


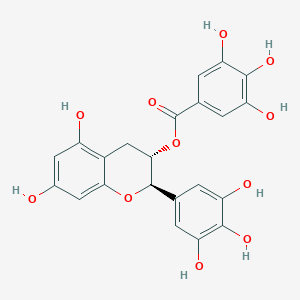
![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)
